molecular formula C15H17N3O2S B6416838 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide CAS No. 93898-52-3

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide

货号: B6416838
CAS 编号: 93898-52-3
分子量: 303.4 g/mol
InChI 键: PAQQGWPGFHHBBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide is a Schiff base compound, characterized by the presence of an imine group (-HC=N-) formed by the condensation of an amine with a carbonyl compound. This compound is known for its diverse applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization from ethanol to obtain a pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Efficacy Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various breast cancer cell lines, including MDA-MB-231 and MCF-7. The observed concentration ranges for effective inhibition are between 1.52 to 6.31 μM, with selectivity ratios favoring cancerous cells over normal cells by factors of 5.5 to 17.5 . Furthermore, the compound has been reported to induce apoptosis in cancer cells, evidenced by a notable increase in annexin V-FITC positive cells by 22-fold compared to control groups .

Antibacterial Activity

The compound has also shown promising antibacterial properties against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Derivatives such as 4e, 4g, and 4h exhibited significant inhibition at concentrations around 50 μg/mL, achieving inhibition rates of up to 80.69% against S. aureus and notable anti-biofilm activity against K. pneumoniae .

Mechanism of Action Against Bacteria

The antibacterial mechanism is thought to involve the inhibition of carbonic anhydrases present in bacteria, which is essential for their growth and survival. This approach not only targets bacterial proliferation but also addresses biofilm formation, a significant challenge in treating infections .

ADMET Studies

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound possesses favorable pharmacokinetic properties, which are crucial for its development as a therapeutic agent. The studies suggest that it could be effectively absorbed and distributed within biological systems while maintaining a low toxicity profile .

Toxicological Insights

Toxicity evaluations using various computational models have indicated that different routes of administration (oral vs. intravenous) yield varying toxicity levels, with oral administration requiring higher doses to achieve toxicity compared to other methods like intraperitoneal or intravenous routes .

Comparative Data Table

Application AreaActivity TypeTargetIC50/Concentration RangeSelectivity/Effectiveness
AnticancerCA IX InhibitionBreast Cancer Cells10.93 - 25.06 nMSelectivity: 5.5 - 17.5x
Apoptosis InductionMDA-MB-231 Cells1.52 - 6.31 μMSignificant induction
AntimicrobialBacterial InhibitionStaphylococcus aureus~50 μg/mLInhibition: 80.69%
Biofilm InhibitionKlebsiella pneumoniae~50 μg/mLInhibition: ~79%

相似化合物的比较

Similar Compounds

Uniqueness

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide is unique due to its dual functionality as both an anticancer and antimicrobial agent. Its ability to selectively inhibit CA IX over other carbonic anhydrases makes it a promising candidate for targeted cancer therapy .

生物活性

4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide , commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This compound includes a dimethylamino group, a sulfonamide moiety, and a benzylidene linkage, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various sulfonamide derivatives demonstrated that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, particularly by modulating apoptotic pathways and inhibiting cell proliferation. For instance, a study reported that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values observed around 15 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in bacterial metabolism and cancer cell proliferation, such as carbonic anhydrases (CAs). Inhibition constants (Ki) for various isoforms have been reported in the range of 52.8–991.7 nM .
  • Cell Signaling Modulation : By affecting signaling pathways related to apoptosis and cell cycle regulation, the compound may enhance the sensitivity of cancer cells to chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Pseudomonas aeruginosa compared to traditional antibiotics, suggesting its potential utility in treating resistant infections .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against multiple cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7). The study concluded that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Table 2: Anticancer Activity Results

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HCT11618Caspase activation

属性

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-18(2)14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,19)20/h3-11H,1-2H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQQGWPGFHHBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93898-52-3, 1089307-13-0
Record name 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093898523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC209929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3MHA25XDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。